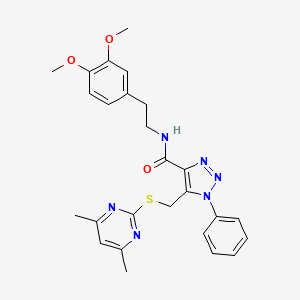![molecular formula C13H16ClNO2 B2915568 2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide CAS No. 2411249-49-3](/img/structure/B2915568.png)
2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide is not fully understood. However, studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and transcription. Additionally, this compound has been shown to induce the expression of p53, a tumor suppressor protein, and increase the levels of reactive oxygen species (ROS) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide in lab experiments is its potential as a chemotherapeutic agent. This compound has been shown to exhibit antitumor activity and may be useful in the development of new cancer treatments. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide. One area of interest is the development of new chemotherapeutic agents based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Other potential future directions include investigating its use in combination with other drugs and exploring its applications in other fields such as biochemistry and pharmacology.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail. Further research is needed to fully understand its potential as a chemotherapeutic agent and explore its applications in other fields.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide has been reported in several studies. One of the most common methods involves the reaction of 1-methyl-3,4-dihydroisochromen-1-ylmethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor activity in vitro and in vivo, indicating its potential as a chemotherapeutic agent. Additionally, this compound has been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer.
Propiedades
IUPAC Name |
2-chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(9-15-12(16)8-14)11-5-3-2-4-10(11)6-7-17-13/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDZJTIOVLQSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCO1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)
![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)
![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2915491.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2915494.png)



![Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B2915501.png)


![3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2915506.png)
![N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2915507.png)